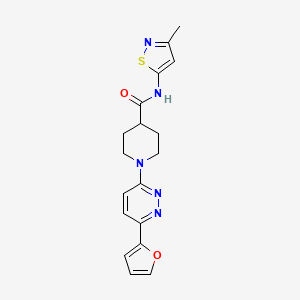

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that contains a 1,2,3-triazole moiety. This motif is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .科学的研究の応用

Triazole-based Scaffolds and Biologically Active Compounds

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a significant molecule for the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of this compound is intricate, influenced by the potential for the Dimroth rearrangement. To address this, a protocol utilizing ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed, providing a protected version of this triazole amino acid. This leads to the synthesis of triazole-containing dipeptides with structural motifs typical of turn inducers. Furthermore, triazoles active as HSP90 inhibitors have been synthesized using this compound, indicating its potential in creating biologically active molecules (Ferrini et al., 2015).

Crystal and Molecular Structures

The molecular structure of derivatives like methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied, revealing important details about the disposition and delocalization of π-electron density within the triazole ring. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in various domains, including material sciences and pharmaceuticals (Boechat et al., 2010).

Catalytic Oxidation and Transfer Hydrogenation

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been used to design half-sandwich complexes that have shown efficiency in catalytic processes like oxidation of alcohols and transfer hydrogenation of ketones. This demonstrates the compound's utility in facilitating important chemical transformations, which is fundamental in chemical manufacturing and synthesis (Saleem et al., 2013).

将来の方向性

The future directions for the study of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid and related compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus .

特性

IUPAC Name |

1-benzyl-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-6-11-12(13(17)18)14-15-16(11)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZDFVIKIFOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)

![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)